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Oosporein

Cat. No.: B8060874
M. Wt: 306.22 g/mol
InChI Key: LFDDVIGBSKGUGG-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Fungal Secondary Metabolite Research

Oosporein (B1530899) was first identified in the 1940s as a pigment from the ascomycete fungus Oospora colorans pnas.orgwikipedia.org. Its discovery predates much of the extensive research into fungal secondary metabolites that gained prominence with the discovery of antibiotics like penicillin. Following its initial isolation, this compound was subsequently detected in various other fungal species pnas.org. Early studies in the 1960s also identified it in the insect-pathogenic fungus Beauveria bassiana nih.govresearchgate.net. The investigation into this compound's biosynthesis and biological roles has continued, with renewed interest in the era of genomics and advanced analytical techniques pnas.org.

Fungal Organisms as this compound Producers

A variety of fungal species have been identified as producers of this compound. These include:

Oospora colorans pnas.orgwikipedia.org

Beauveria bassiana nih.govresearchgate.netpnas.org

Phlebia basidiomycetes nih.gov

Beauveria brongniartii nih.gov

Various plant pathogenic and endophytic fungi nih.gov

Lecanicillium psalliotae (currently Verticillium psalliotae) nih.gov

Cochliobolus kusanoi nih.govfrontiersin.org

Chaetomium aureum frontiersin.org

Chaetomium cupreum frontiersin.org

Tremella fuciformis frontiersin.org

Phlebia mellea frontiersin.org

Beauveria caledonica researchgate.netmaynoothuniversity.ie

Metarhizium species nih.gov

Arcopilus aureus nih.gov

This diverse range of producers, including insect pathogens, plant pathogens, endophytes, and wood-decaying fungi, highlights the varied ecological contexts in which this compound may play a role.

General Significance of this compound in Fungal Biological Systems

This compound has been shown to possess a range of biological activities that are significant in the context of fungal interactions with their environment and other organisms. These activities include antibiotic activity against Gram-positive bacteria, antiviral activity, and antagonistic effects against plant pathogenic oomycetes nih.gov. In entomopathogenic fungi like Beauveria bassiana, this compound contributes to fungal virulence nih.govresearchgate.net. While initially there were conflicting reports on its insecticidal activity, research suggests that this compound may not directly kill insects but rather promotes fungal infection by inhibiting the host immune response nih.govresearchgate.netresearchgate.netpnas.org. Specifically, it has been found to contribute to fungal virulence by inhibiting prophenoloxidase (PPO) activity and down-regulating antifungal gene expression in insects, thereby facilitating fungal multiplication nih.gov.

Furthermore, this compound appears to play a role in interspecies competition. In Beauveria bassiana-infected insect cadavers, this compound production correlates with a significant decrease in bacterial counts, suggesting it acts as an antimicrobial compound to limit microbial competition on the host cadaver after death, allowing the fungus to utilize host nutrients and complete its life cycle pnas.orgpnas.org.

The biosynthesis of this compound in Beauveria species involves a polyketide synthase (PKS) pathway nih.govresearchgate.net. Research has elucidated the gene cluster responsible, including this compound synthase 1 (OpS1) which produces the precursor orsellinic acid nih.govresearchgate.net. The regulation of this compound production is complex, involving transcription factors such as OpS3, which acts as a positive regulator, and negative regulators like BbSmr1 and Bbmsn2 pnas.orgpnas.orgnih.gov. Environmental conditions, such as alkaline pH, can also influence this compound production nih.govresearchgate.net.

The multifaceted biological activities and the complex regulatory mechanisms governing its production underscore the significance of this compound as a key secondary metabolite in the biological systems of various fungi.

Table: this compound Producing Fungi (Selected Examples)

Fungal SpeciesEcological Role/HabitatReference
Oospora coloransNot specified in snippets pnas.orgwikipedia.org
Beauveria bassianaInsect Pathogen nih.govresearchgate.netpnas.org
Beauveria brongniartiiInsect Pathogen nih.gov
Beauveria caledonicaInsect Pathogen, Saprotroph researchgate.netmaynoothuniversity.ie
Phlebia speciesBasidiomycete nih.gov
Verticillium psalliotaeMycoparasite nih.gov
Cochliobolus kusanoiEndophyte nih.govfrontiersin.org
Chaetomium cupreumRoot Endophyte researchgate.net
Metarhizium speciesInsect Pathogen nih.gov

Table: this compound Biosynthesis Genes in Beauveria bassiana

Gene LocusProposed FunctionReference
OpS1Polyketide Synthase nih.govresearchgate.net
OpS4Hydroxylase nih.gov
OpS7Oxidase nih.gov
OpS5Catalase (Dimerization) nih.gov
OpS3Transcription Factor (Positive Regulator) nih.govpnas.orgpnas.orgnih.gov

Table: Regulation of this compound Production in Beauveria bassiana

RegulatorType of RegulationReference
BbSmr1Negative Regulator pnas.orgpnas.orgnih.govresearchgate.net
Bbmsn2Negative Regulator nih.govresearchgate.net
BbPacCPositive Regulator nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O8 B8060874 Oosporein

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-6-(4-methyl-2,3,5,6-tetraoxocyclohexyl)cyclohexane-1,2,4,5-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O8/c1-3-7(15)11(19)5(12(20)8(3)16)6-13(21)9(17)4(2)10(18)14(6)22/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDDVIGBSKGUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C(=O)C(C(=O)C1=O)C2C(=O)C(=O)C(C(=O)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Oosporein Biosynthesis and Pathway Elucidation

Polyketide Synthase (PKS) Pathway Foundation

The biosynthesis of oosporein (B1530899) is rooted in a polyketide synthase pathway, a common route for the production of diverse secondary metabolites in fungi.

Genetic studies in Beauveria bassiana have led to the identification of a specific gene cluster responsible for this compound biosynthesis, designated as the OpS gene cluster. This cluster comprises at least seven genes, denoted OpS1 through OpS7. nih.govpnas.orgpnas.orgnih.govmdpi.com The OpS gene cluster in B. bassiana spans approximately 37 Kb. mdpi.com Bioinformatic analysis initially predicted putative PKS genes involved in orsellinic acid biosynthesis, and subsequent gene deletion experiments confirmed their role in this compound production. pnas.org The OpS1 gene, specifically BbPKS9, was identified as being responsible for the production of orsellinic acid, a key precursor. pnas.orgpnas.org The OpS gene cluster is regulated by the transcription factor OpS3. nih.govpnas.orgpnas.orgmdpi.comnih.govcas.cncas.cnbioaustralis.comuniprot.orgresearchgate.netpnas.orgnih.gov A conserved CGGA binding motif has been identified in the promoters of the clustered this compound genes, except for OpS5, suggesting a potential positive feedback loop involving OpS3. maynoothuniversity.ie

The genes within the OpS cluster encode enzymes that catalyze the sequential steps of this compound biosynthesis.

Table 1: Functional Characterization of Key OpS Enzymes in Beauveria bassiana

EnzymeGeneProposed FunctionCatalyzed Reaction
OpS1opS1Non-reducing Polyketide Synthase (PKS)Condenses acetyl-CoA with malonyl-CoA units to produce orsellinic acid. nih.govpnas.orguniprot.org
OpS4opS4HydroxylaseHydroxylates orsellinic acid to 6-methyl-1,2,4-benzenetriol. nih.govpnas.orgmaynoothuniversity.ieuniprot.orgnih.govresearchgate.net
OpS5opS5Catalase or LaccaseCatalyzes the dimerization of 6-methyl-1,2,4,5-benzenetetrol to this compound. nih.govpnas.orgmaynoothuniversity.ieuniprot.orgnih.govresearchgate.net
OpS7opS7Putative Dioxygenase or OxidoreductaseOxidizes 6-methyl-1,2,4-benzenetriol to 6-methyl-1,2,4,5-benzenetetrol. nih.govpnas.orgmaynoothuniversity.ieuniprot.orgnih.govresearchgate.net
OpS3opS3Transcription Factor (Gal4-like Zn2Cys6)Positively regulates the expression of the OpS gene cluster. nih.govpnas.orgpnas.orgnih.govuniprot.orgmaynoothuniversity.ienih.gov
OpS2opS2Putative Major Facilitator Superfamily TransporterMay be involved in transport or act as a negative regulator (deletion increased production). nih.govmdpi.commaynoothuniversity.ienih.gov
OpS6opS6Glutathione (B108866) S-transferase (GST)Proposed to scavenge free radicals formed during biosynthesis. maynoothuniversity.ieuniprot.orgnih.gov

OpS1, a non-reducing PKS, initiates the pathway by synthesizing orsellinic acid from acetyl-CoA and malonyl-CoA units. nih.govpnas.orgpnas.orgresearchgate.netuniprot.orgnih.gov Subsequently, the hydroxylase OpS4 catalyzes the hydroxylation of orsellinic acid to form 6-methyl-1,2,4-benzenetriol. nih.govpnas.orgcas.cncas.cnresearchgate.netmaynoothuniversity.ieuniprot.orgnih.govresearchgate.netuniprot.org The putative dioxygenase or oxidoreductase OpS7 then oxidizes 6-methyl-1,2,4-benzenetriol to 6-methyl-1,2,4,5-benzenetetrol. nih.govpnas.orgcas.cncas.cnresearchgate.netmaynoothuniversity.ieuniprot.orgnih.govresearchgate.netuniprot.org The final step involves the dimerization of 6-methyl-1,2,4,5-benzenetetrol to yield this compound, a reaction catalyzed by the catalase or laccase OpS5. nih.govpnas.orgcas.cncas.cnresearchgate.netmaynoothuniversity.ieuniprot.orgnih.govresearchgate.netuniprot.org The transcription factor OpS3 plays a crucial role in regulating the expression of the genes within the this compound biosynthetic cluster. nih.govpnas.orgpnas.orgmdpi.comnih.govcas.cncas.cnbioaustralis.comuniprot.orgresearchgate.netpnas.orgnih.govmaynoothuniversity.ienih.govnih.govjst.go.jp OpS2, a putative major facilitator superfamily transporter, has been suggested to be involved in the transport of this compound, and its deletion has been observed to increase this compound production, potentially indicating a regulatory role. nih.govmdpi.commaynoothuniversity.ienih.gov OpS6, a glutathione S-transferase, is thought to protect the fungus from oxidative stress by scavenging free radicals generated during the biosynthetic process. maynoothuniversity.ieuniprot.orgnih.govuniprot.org

Identification and Characterization of the this compound Biosynthetic Gene Cluster (OpS Genes)

Elucidation of Biosynthetic Intermediates and Chemical Transformations

The biosynthetic pathway of this compound involves a series of distinct chemical transformations mediated by the OpS enzymes. The key intermediates identified in this pathway include orsellinic acid, 6-methyl-1,2,4-benzenetriol, and 6-methyl-1,2,4,5-benzenetetrol. nih.govpnas.orgcas.cncas.cnmaynoothuniversity.ieuniprot.orgnih.govresearchgate.netresearchgate.net The pathway begins with the PKS-catalyzed formation of orsellinic acid. nih.govpnas.orgpnas.orgresearchgate.netuniprot.orgnih.gov Orsellinic acid then undergoes hydroxylation to form 6-methyl-1,2,4-benzenetriol. nih.govpnas.orgcas.cncas.cnresearchgate.netmaynoothuniversity.ieuniprot.orgnih.govresearchgate.netuniprot.org This trihydroxylated intermediate is subsequently oxidized to 6-methyl-1,2,4,5-benzenetetrol. nih.govpnas.orgcas.cncas.cnresearchgate.netmaynoothuniversity.ieuniprot.orgnih.govresearchgate.netuniprot.org The final steps involve the dimerization of two units of 6-methyl-1,2,4,5-benzenetetrol to form the bibenzoquinone this compound. nih.govpnas.orgcas.cncas.cnresearchgate.netmaynoothuniversity.ieuniprot.orgnih.govresearchgate.netuniprot.org In addition to the main intermediates, 5,5'-dideoxy-oosporein has also been identified as a related product or intermediate, which can be formed non-enzymatically from 6-methyl-1,2,4-benzenetriol. nih.govpnas.orgcas.cncas.cnuniprot.orgnih.govresearchgate.netresearchgate.net The pathway involves a series of oxidation and dimerization reactions to construct the characteristic bibenzoquinone structure of this compound. nih.govpnas.orgcas.cncas.cnresearchgate.netuniprot.orgnih.govresearchgate.net

Comparative Analysis of this compound Biosynthesis Across Fungal Species

While the this compound biosynthetic pathway has been most extensively studied in Beauveria bassiana, homologous gene clusters and this compound production have been identified in other fungal species. The OpS gene cluster is reported to be highly conserved between Beauveria bassiana and Beauveria brongniartii. researchgate.net A homologous region of the this compound biosynthesis gene cluster (BcOpS cluster) has been found and characterized in Blackwellomyces cardinalis, and deletion of the putative transcription factor gene BcOpS3 in this species abolished this compound production, similar to the findings in B. bassiana. nih.govjst.go.jp A syntenic biosynthetic gene cluster with orthologous genes to those in the B. bassiana this compound cluster has also been identified in the genome sequence of Cordyceps cycadae, and this compound production was confirmed in this species. nih.gov Furthermore, a polyketide synthase cluster with sequence homology and synteny conservation to the Beauveria bassiana this compound cluster has been identified in Victoriomyces antarcticus, suggesting a similar biosynthetic pathway in this species. researchgate.net These findings indicate that the core machinery for this compound biosynthesis is conserved across various fungal lineages, particularly within entomopathogenic fungi.

Genetic and Environmental Regulation of Oosporein Production

Transcriptional Regulatory Networks Governing Oosporein (B1530899) Biosynthesis

The expression of the this compound biosynthetic gene cluster is governed by both positive and negative transcriptional regulators, which interact in complex cascades. nih.govpnas.orgpnas.orgresearchgate.netmdpi.com

Positive Transcriptional Regulators (e.g., OpS3, BbPacC)

OpS3, a transcription factor located within the this compound biosynthetic gene cluster (OpS cluster), acts as a positive regulator. nih.govpnas.orgpnas.orgjst.go.jpnih.gov Studies have shown that OpS3 is crucial for the expression of other genes in the cluster, and its deletion abolishes this compound production. nih.govpnas.orgjst.go.jp Overexpression of OpS3 can lead to increased this compound production. pnas.orgnih.gov OpS3 is a Gal4-like Zn2Cys6 domain-containing transcription factor that binds to conserved motifs in the promoter regions of the clustered genes. pnas.orguniprot.org

BbPacC is another transcription factor that positively regulates this compound production, particularly under alkaline conditions. asm.orgresearchgate.netnih.govasm.org BbPacC is a pH-signaling transcription factor that binds to specific sites in the promoter region of BbOpS3, suggesting it influences this compound production by regulating OpS3 expression. researchgate.netnih.govasm.org Overexpression of BbPacC promotes this compound production, while its deletion abolishes it. asm.orgresearchgate.netnih.govasm.org

Negative Transcriptional Regulators (e.g., BbSmr1, Bbmsn2)

This compound production is also kept in check by negative regulators. BbSmr1 ( B. bassiana secondary metabolite regulator 1), a zinc finger transcription factor, acts as an upstream negative regulator of this compound production. researchgate.netpnas.orgpnas.orgmdpi.comnih.gov Deletion of Bbsmr1 leads to the upregulation of the this compound biosynthetic gene cluster and constitutive this compound production. pnas.orgpnas.orgnih.gov BbSmr1 negatively regulates the expression of OpS3. pnas.orgpnas.orgbioaustralis.com

Bbmsn2, a homolog of the yeast Msn2 stress response transcription factor, is another negative regulator of this compound biosynthesis in B. bassiana. researchgate.netnih.govnih.govpnas.orgnih.govresearchgate.net Bbmsn2's regulatory activity is pH-dependent. researchgate.netnih.gov Deletion of Bbmsn2 can lead to a pH-dependent deregulation of this compound production. nih.gov

Interplay and Hierarchical Control within Regulatory Cascades

The regulation of this compound production involves a hierarchical cascade of transcription factors. BbSmr1 acts as an upstream negative regulator that targets the expression of OpS3. pnas.orgpnas.orgbioaustralis.com OpS3, in turn, functions downstream of BbSmr1 and acts as a positive regulator of the genes within the this compound biosynthetic cluster. pnas.orgpnas.org This indicates that BbSmr1 represses this compound production by inhibiting the expression of the positive regulator OpS3. pnas.orgpnas.org

Furthermore, BbPacC and Bbmsn2 have been shown to jointly regulate this compound production, particularly in response to different pH conditions. researchgate.netasm.orgresearchgate.netnih.govasm.org While BbPacC positively regulates this compound synthesis, Bbmsn2 acts negatively. asm.orgresearchgate.netnih.govasm.org Their combined action highlights the complex interplay between pH signaling and stress response pathways in controlling this compound biosynthesis. researchgate.netnih.govasm.org

Research findings illustrate the effects of manipulating these regulators on this compound production:

Gene ManipulationEffect on this compound ProductionEffect on OpS Gene ExpressionReferences
ΔBbsmr1Increased/ConstitutiveUpregulated pnas.orgpnas.orgnih.govresearchgate.net
ΔOpS3AbolishedGreatly reduced/blocked nih.govpnas.orgjst.go.jp
OpS3 OverexpressionIncreasedUpregulated nih.govpnas.orgpnas.orgnih.gov
Overexpression of BbPacCPromotes (especially at pH 6.0/8.0)- asm.orgresearchgate.netnih.govasm.org
ΔBbPacCAbolished- asm.orgresearchgate.netnih.govasm.org
ΔBbmsn2pH-dependent deregulation- nih.gov
Overexpression of Bbmsn2Abolished- researchgate.netnih.gov

Environmental Modulators of this compound Expression

Environmental factors significantly influence this compound production, allowing the fungus to adapt its secondary metabolite profile to prevailing conditions. asm.org

pH-Dependent Production Regulation

Ambient pH is a critical environmental signal that affects this compound biosynthesis. researchgate.netnih.govjst.go.jp Beauveria bassiana synthesizes this compound under alkaline conditions (typically pH > 7.0 or 8.0). researchgate.netjst.go.jpnih.gov Little to no this compound is produced in conventional artificial media with pH levels below 7.0. researchgate.netjst.go.jpnih.gov The pH-signaling transcription factor BbPacC plays a key role in this pH-dependent regulation, positively regulating this compound production under alkaline conditions. asm.orgresearchgate.netjst.go.jpnih.govasm.org Conversely, Bbmsn2 acts as a pH-dependent negative regulator. researchgate.netnih.gov

Data on this compound production at different pH levels in B. bassiana strains:

StrainpH 4.0pH 5.5pH 6.3pH 7-8pH > 8.0References
Wild TypeNoLittleThis compound seenHigher levelsProduced researchgate.netnih.govjst.go.jpnih.gov
ΔBbmsn2LittleLittleProducedHigher levelsBetter growth researchgate.netnih.gov
Overexpression of BbPacCNo-PromotesPromotesPromotes asm.orgresearchgate.netnih.govasm.org
ΔBbPacCAbolishedAbolishedAbolishedAbolishedAbolished asm.orgresearchgate.netnih.govasm.org

Host-Induced Expression and Temporal Dynamics During Infection (e.g., Post-Host Death Production)

This compound production is also tightly linked to the fungal infection process in insects. While initially thought to be involved in early infection or virulence, recent studies suggest that this compound production is significantly upregulated during the later stages of infection, particularly after host death. pnas.orgpnas.orgmdpi.comjst.go.jpresearchgate.net

Real-time quantitative PCR analysis has shown that the gene encoding this compound polyketide synthase (OpS1), a key enzyme in the biosynthetic pathway, is mainly expressed in insect cadavers at 24–48 hours after death. pnas.orgpnas.orgmdpi.com This temporal expression pattern correlates with a dramatic decrease in bacterial counts on the host cadaver, suggesting that this compound functions as an antimicrobial compound to limit bacterial competition for nutrients after the host's death. pnas.orgpnas.org This allows B. bassiana to efficiently utilize host resources and complete its life cycle, including sporulation on the cadaver. pnas.orgpnas.org

Data illustrating the temporal dynamics of this compound production during B. bassiana infection:

Stage of InfectionThis compound Production LevelOpS1 Gene ExpressionBacterial Counts on CadaverProposed RoleReferences
Early to Mid-InfectionLow/UnlikelyLowIncreasingNot primary insect toxin or involved in early processes pnas.orgpnas.org
24-48 hours Post-Host DeathHighHighDramatic decrease (~90%)Antimicrobial, limits bacterial competition pnas.orgpnas.orgmdpi.com

Nutrient Availability and Stress Response Pathways

The production of secondary metabolites like this compound in fungi is intricately linked to environmental conditions, including nutrient availability and various stress factors. These external cues can trigger complex regulatory pathways that modulate the expression of genes involved in biosynthesis.

In the entomopathogenic fungus Beauveria bassiana, this compound production is observed under specific conditions, notably alkaline pH and within the nutrient-rich environment of fungus-killed insect cadavers. nih.govresearchgate.netasm.org This timing suggests a functional role for this compound in the later stages of fungal development and host colonization. Research indicates that this compound acts as an antimicrobial compound, inhibiting bacterial growth on the insect cadaver. pnas.orgpnas.orgwsu.edu This competitive advantage allows B. bassiana to more effectively utilize the available host nutrients for its own growth and sporulation. nih.govasm.orgpnas.orgpnas.orgwsu.edubioaustralis.com

The composition and pH of the growth medium significantly influence this compound production in artificial cultures. nih.gov Studies have demonstrated that B. bassiana typically produces this compound under alkaline conditions (e.g., pH 8.0), with little to no production occurring at neutral or acidic pH in some strains. nih.govresearchgate.net

Regulation of this compound biosynthesis involves a network of transcription factors, some of which are responsive to stress and environmental signals. The transcription factor Bbmsn2, identified as a regulator of stress responses in B. bassiana, acts as a negative regulator of this compound production. nih.govresearchgate.netpnas.orgnih.govjmb.or.kr Its inhibitory effect is dependent on pH. researchgate.netnih.gov Overexpression of Bbmsn2 has been shown to abolish this compound production under conditions where it would normally occur. nih.gov Conversely, deletion of Bbmsn2 can lead to increased this compound production and alter the pH range at which it is produced. researchgate.net

Another key regulator is BbPacC, a transcription factor involved in pH signaling and stress response. nih.govasm.org BbPacC positively regulates this compound production, particularly under alkaline conditions. nih.govasm.org Studies have shown that overexpression of BbPacC promotes this compound synthesis, while deletion of BbPacC can abolish it. nih.gov Furthermore, BbPacC can function jointly with the negative regulator Bbmsn2 to influence this compound synthesis under varying pH conditions. nih.gov

The transcription factor BbSmr1, a zinc finger protein, acts as an upstream negative regulator in the this compound regulatory cascade. nih.govpnas.orgpnas.orgwsu.edubioaustralis.comnih.govresearchgate.net BbSmr1 targets the expression of OpS3, a transcription factor located within the this compound biosynthetic gene cluster (Opn). pnas.orgwsu.edunih.gov OpS3 is a positive regulator that controls the expression of genes necessary for this compound synthesis. nih.govresearchgate.netpnas.orgpnas.orgwsu.edupnas.orgnih.govresearchgate.net Deletion of BbSmr1 leads to the upregulation of the OpS gene cluster and constitutive this compound production. pnas.orgnih.gov

The Target of Rapamycin (TOR) pathway, a central nutrient-sensing and stress-responsive pathway in eukaryotes, also plays a role. The TOR-regulated transcription factor Msn2/4 has been identified as a negative regulator of this compound production in B. bassiana, further linking nutrient and stress signaling to secondary metabolism. researchgate.net

Beyond Beauveria, this compound's role in nutrient acquisition and stress response is also observed in other fungi. In the root endophytic fungus Chaetomium cupreum, this compound functions as a siderophore, chelating aluminum to detoxify it and promote plant growth under aluminum stress. researchgate.netnih.govmdpi.com This highlights this compound's potential involvement in metal stress tolerance and the acquisition of essential metal ions, such as iron, which is a common function of siderophores.

Detailed research findings on the impact of pH and genetic mutations on this compound production in B. bassiana illustrate these regulatory mechanisms. For example, quantitative analysis has shown varying levels of this compound produced by wild-type and mutant strains under different pH conditions. nih.govresearchgate.net

Table 1: this compound Production in Beauveria bassiana Strains Under Different pH Conditions

Strain TypeMediumpHThis compound Production Level (mg/mL)Reference
Wild TypeSDB6.0Not detected nih.gov
Wild TypeSDB8.00.039 ± 0.001 to 0.166 ± 0.016 nih.gov
Wild TypePDB< 7.0No production observed researchgate.net
Wild TypePDB> 8.0Production observed researchgate.net
ΔBbmsn2PDB5.5Little to no detected researchgate.net
ΔBbmsn2PDB6.3Production observed researchgate.net
ΔBbmsn2PDB7-80.1-0.2 researchgate.net
ΔBbmsn2SDB5.1-7.40.4-0.6 researchgate.net
Overexpression BbPacCSDB6.0Improved production nih.gov
Overexpression BbPacCSDB8.0Improved production nih.gov
ΔBbPacCpH 4-8AllAbolished production nih.gov

Note: Data is representative and compiled from cited sources. Specific values may vary depending on experimental conditions.

These findings collectively highlight that this compound production is not a constitutive process but is tightly controlled by the fungus in response to nutrient availability and environmental stress signals, enabling the fungus to adapt and thrive in specific ecological niches, such as competing for resources on a host cadaver or tolerating metal-stressed environments.

(Note: A table listing compound names and their corresponding PubChem CIDs would be included at the end of the complete article as per the instructions.)

Molecular Mechanisms of Oosporein Biological Activity

Modulation of Host-Microbe and Microbial-Microbial Interactions

Oosporein's influence extends beyond direct host effects, impacting the complex microbial landscape within and on the host.

Interference with Microbial Growth and Competition in Host Cadavers

Research indicates that this compound's primary role in microbial interactions occurs after the death of the insect host. researchgate.netnih.gov This compound (B1530899) exhibits strong antimicrobial activity against bacteria, particularly those found as normal flora within the insect host. nih.govresearchgate.net This activity is crucial for the producing fungus, such as Beauveria bassiana, to outcompete bacteria and other microbes that would otherwise proliferate on the nutrient-rich host cadaver. researchgate.netnih.gov By limiting bacterial growth, this compound allows the fungus to maximize the utilization of host nutrients, facilitating its growth and sporulation on the cadaver, which is essential for completing its life cycle. researchgate.netnih.govresearchgate.net Studies have shown a dramatic decrease in bacterial counts in B. bassiana-infected insect hosts after death, correlating with the detection of this compound. nih.gov In vitro studies have further confirmed the inhibitory effect of this compound on bacteria isolated from insect cadavers. nih.gov

Contribution to Fungal Virulence and Propagation within Hosts

While not a direct killing agent, this compound significantly contributes to fungal virulence by aiding in the evasion of the insect host's immune system, thereby facilitating fungal growth and propagation within the host. researchgate.netnih.govmdpi.comcas.cn Studies have shown that strains of Beauveria species producing this compound can germinate and escape from hemocyte encapsulation more rapidly than strains lacking the ability to produce this metabolite. mdpi.commaynoothuniversity.ie This evasion of cellular immunity allows the fungus to proliferate more effectively within the hemocoel, the insect body cavity. researchgate.netpnas.org Overexpression of genes involved in this compound biosynthesis has been shown to promote fungal propagation within insect hemocoels. researchgate.netpnas.org The ability of this compound to interfere with host immunity is considered a key factor in promoting infection and increasing host susceptibility to fungal invasion. researchgate.netmdpi.com

Immunomodulatory Mechanisms in Arthropod Host Systems

This compound directly modulates the arthropod immune system through several mechanisms, weakening the host's defense against fungal infection.

Inhibition of Prophenoloxidase (PPO) Activation Cascade

The prophenoloxidase (PPO) activation cascade is a critical component of the insect innate immune response, involved in melanization, a process that isolates and kills invading pathogens. maynoothuniversity.iefrontiersin.org this compound has been shown to inhibit the activation of the PPO cascade in insects. maynoothuniversity.ieresearchgate.netfrontiersin.orgtandfonline.com This inhibition occurs by blocking the cleavage of PPO to its active form, phenoloxidase (PO), a key step in the melanization process. maynoothuniversity.ie Studies have demonstrated a dose-dependent inhibition of PPO activity in insects treated with this compound. maynoothuniversity.ie By suppressing melanization, this compound helps the fungus evade this crucial defense mechanism, allowing for successful colonization and proliferation within the host. maynoothuniversity.ietandfonline.com

Alterations in Hemocyte Density and Function

Hemocytes, the immune cells of insects, play vital roles in cellular immune responses such as phagocytosis, encapsulation, and nodulation. nih.govplos.org this compound has been observed to cause a reduction in hemocyte density in infected insects. researchgate.netmaynoothuniversity.ie This decrease in the number of circulating immune cells compromises the host's ability to mount an effective cellular defense against the invading fungus. researchgate.netmaynoothuniversity.ie Furthermore, this compound can induce cellular apoptosis in hemocytes, contributing to the observed reduction in hemocyte numbers. plos.org These alterations in hemocyte density and function weaken the host's cellular immunity, facilitating fungal spread within the hemocoel. researchgate.netmdpi.commaynoothuniversity.ie

Data on Hemocyte Density Reduction by this compound

Insect SpeciesThis compound Treatment DoseTime Post-TreatmentHemocyte Density ReductionCitation
Galleria mellonella0.125 µg (injected)24 h~50% reduction vs control researchgate.net
Galleria mellonella0.125 µg (injected)48 hSignificant reduction vs control maynoothuniversity.ie
Hylastes abietis(Treatment details not specified in snippet)24 hReduction vs control maynoothuniversity.ie
Hylastes abietis(Treatment details not specified in snippet)48 hReduction vs control maynoothuniversity.ie

Interactions with Cellular Processes and Pathways

This compound exerts its biological effects through interactions with various cellular processes and pathways. Studies have investigated its impact on essential enzymatic functions, cellular membrane integrity, oxidative stress, mitochondrial respiration, DNA integrity, and apoptotic signaling pathways. researchgate.net

Inhibition of Essential Enzymatic Functions

This compound has been shown to affect enzymatic activities. For instance, in studies involving Galleria mellonella larvae, this compound inhibited the activation of prophenol oxidase (PO), an enzyme crucial for melanin (B1238610) formation, which is part of the insect's humoral immunity. maynoothuniversity.iejst.go.jp This inhibition was observed to block the cleavage of PPO to its active form, PO, in a dose-dependent manner. maynoothuniversity.ie This suggests that this compound can interfere with key enzymatic cascades involved in immune responses.

Perturbation of Cellular Membrane Integrity

Perturbation of cellular membrane integrity can lead to significant cellular damage and loss of homeostasis. nih.gov While direct mechanisms of this compound specifically perturbing cellular membranes are not extensively detailed in the provided search results, the induction of lipid peroxidation by this compound, as discussed in the context of oxidative stress, can compromise membrane integrity. frontiersin.orgsemanticscholar.org Lipid peroxidation, the oxidative degradation of lipids, damages cell membranes, leading to impaired function and potentially cell death. frontiersin.orgsemanticscholar.org

Oxidative Stress Induction and Antioxidant System Modulation (e.g., Reactive Oxygen Species Generation, Glutathione (B108866), Superoxide (B77818) Dismutase, Catalase)

A significant mechanism of this compound toxicity involves the induction of oxidative stress. This compound treatment has been shown to induce elevated levels of reactive oxygen species (ROS) generation in a dose-dependent manner in various cell lines. researchgate.netfrontiersin.org This increase in ROS can lead to oxidative damage to cellular components. nih.govnih.gov

This compound also influences the cellular antioxidant defense system. It has been observed to increase glutathione (GSH) production in a dose-dependent manner. researchgate.netnih.gov While GSH is a key antioxidant, increased levels can sometimes be associated with the loss of mitochondrial enzyme activity by producing oxidized glutathione. nih.gov

Furthermore, this compound treatment has been shown to significantly suppress the expression of genes related to oxidative stress defense, such as Superoxide dismutase 1 (SOD1) and Catalase (CAT), at the mRNA level. researchgate.netresearchgate.netnih.gov SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide, while catalase breaks down hydrogen peroxide into water and oxygen. nih.govoatext.comromj.orgnih.gov The downregulation of these crucial antioxidant enzymes by this compound can impair the cell's ability to counteract the elevated ROS levels, thus exacerbating oxidative stress. nih.gov

Data on the effect of this compound on SOD1 and CAT mRNA levels in MDCK and RAW 264.7 cells is presented below:

This compound Concentration (µM)SOD1 mRNA Level (Fold Change vs Control) - MDCK CellsCAT mRNA Level (Fold Change vs Control) - MDCK CellsSOD1 mRNA Level (Fold Change vs Control) - RAW 264.7 CellsCAT mRNA Level (Fold Change vs Control) - RAW 264.7 Cells
25~3-fold decrease nih.gov~3-fold decrease nih.gov~2.8-fold decrease nih.gov~2.5-fold decrease nih.gov
100~8.4-fold decrease nih.gov~7.5-fold decrease nih.gov~6.5-fold decrease nih.gov~6-fold decrease nih.gov

This compound also increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating oxidative damage to lipids and potentially contributing to compromised membrane integrity. researchgate.netfrontiersin.org

Impact on Mitochondrial Respiration and Energy-Linked Functions

Mitochondria are central to cellular energy production through respiration and oxidative phosphorylation. nih.govmdpi.comcreative-proteomics.com this compound has been shown to affect mitochondrial function. Studies using isolated rat liver mitochondria indicated that this compound at concentrations of 0.41 and 1.63 mM lowered the respiratory control ratio and phosphorylation rate, although it did not affect the ADP/O ratio. tandfonline.com It significantly depressed the rate of respiration in state 3 (ADP-stimulated respiration) and in 2,4-dinitrophenol (B41442) uncoupled mitochondria (state 4U), while having little effect on state 4 respiration (basal respiration). tandfonline.com These findings suggest that this compound may act on enzymes within the respiratory chain, impacting the efficiency of oxidative phosphorylation. tandfonline.com

In Candida utilis cells, incubation with 1.31 mM this compound at acidic pH (3.3) rapidly decreased respiratory activity, suggesting that the antifungal activity of this compound at acidic pH might be due to its inhibitory action on mitochondria. tandfonline.com

Influence on Chromosomal DNA Integrity

This compound has been demonstrated to induce chromosomal DNA damage. researchgate.netresearchgate.netfrontiersin.org Studies using the Comet assay showed an increase in DNA damage in a dose-dependent manner in both Madin-Darby canine kidney (MDCK) cells and RAW 264.7 splenocyte cells treated with increasing concentrations of this compound. researchgate.netfrontiersin.org These results indicate that this compound can directly or indirectly lead to damage to the genetic material of cells. frontiersin.org

Modulation of Apoptotic Signaling Pathways

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged cells. nih.govfrontiersin.org this compound has been shown to modulate apoptotic signaling pathways. researchgate.netresearchgate.net this compound treatment in MDCK and RAW 264.7 cells up-regulated the gene expression of proteins involved in apoptosis or oxidative stress induction, such as HSP70, Caspase-3 (Cas3), Caspase-6 (Cas6), and Caspase-9 (Cas9), in a dose-dependent manner. researchgate.netresearchgate.netnih.gov The increased expression of these caspases, which are key executioners in the apoptotic cascade, suggests that this compound can trigger apoptosis in treated cells. researchgate.netnih.govnih.govfrontiersin.org

Data on the effect of this compound on apoptosis-related gene expression in MDCK and RAW 264.7 cells is presented below:

This compound Concentration (µM)HSP70 mRNA Level (Fold Change vs Control)Caspase-3 mRNA Level (Fold Change vs Control)Caspase-6 mRNA Level (Fold Change vs Control)Caspase-9 mRNA Level (Fold Change vs Control)
25-100Up-regulated (dose-dependent) researchgate.netnih.govUp-regulated (dose-dependent) researchgate.netnih.govUp-regulated (dose-dependent) researchgate.netnih.govUp-regulated (dose-dependent) researchgate.netnih.gov

The intrinsic apoptotic pathway involves mitochondrial permeability and the release of pro-apoptotic molecules, leading to caspase activation. nih.govfrontiersin.org The observed loss of mitochondrial membrane potential upon this compound treatment further supports the involvement of the intrinsic apoptotic pathway. researchgate.net

Mechanisms of Action as an Inhibitor of Specific Viral Activities (e.g., Influenza Virus Cap-snatching Activity)

This compound has been identified as an inhibitor of influenza virus cap-snatching activity. graphyonline.comgraphyonline.com The influenza virus utilizes a unique process called "cap-snatching" to initiate its mRNA synthesis. expasy.orgwikipedia.org This mechanism involves the viral RNA-dependent RNA polymerase (RdRp) complex, which is composed of three subunits: PA, PB1, and PB2. wikipedia.orgresearchgate.netfrontiersin.orgnih.gov The PB2 subunit of the viral polymerase binds to the 5'-capped end of host cellular messenger RNAs (mRNAs). wikipedia.orgnih.gov Following this binding, the endonuclease activity, located in the N-terminal domain of the PA subunit, cleaves the host mRNA approximately 10-13 nucleotides downstream of the cap structure. wikipedia.orgnih.govnih.gov The resulting capped RNA fragment is then used as a primer by the viral RdRp to initiate the transcription of viral mRNAs. expasy.orgwikipedia.orgnih.gov This process is essential for the influenza virus replication cycle. rcsb.org

Research has demonstrated that this compound inhibits the cap-snatching activity of influenza virus A in a dose-dependent manner. graphyonline.comgraphyonline.com In one study, this compound isolated from the fungal strain BF-0073 showed an IC₅₀ value of 20.0 μg/mL against influenza virus A cap-snatching activity. graphyonline.comgraphyonline.com This inhibitory effect was observed by suppressing the generation of the cleaved fragment from a labeled capped RNA substrate. graphyonline.com The IC₅₀ value was comparable to that of a known inhibitor of cap-snatching activity. graphyonline.com

While the precise molecular interactions by which this compound inhibits the influenza virus cap-snatching activity require further detailed investigation, its effect on this crucial viral process highlights its potential as an antiviral agent targeting a key step in the influenza virus life cycle. graphyonline.comgraphyonline.com The cap-snatching mechanism is considered an attractive target for the development of novel antiviral drugs because it is essential for viral transcription and is carried out by viral enzymes rather than host cellular machinery. researchgate.netresearchgate.netmdpi.com

Advanced Methodologies for Oosporein Research

Spectroscopic and Chromatographic Techniques for Compound Analysis

Analyzing oosporein (B1530899) in complex biological matrices, such as fungal culture broths, infected hosts, or formulated products, requires sensitive and selective techniques. Chromatography coupled with spectroscopic detection and mass spectrometry are fundamental tools in this regard.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS/MS)

HPLC-MS/MS is a powerful combination for the separation, detection, and identification of this compound in various samples. HPLC separates this compound from other compounds based on its physicochemical properties, while MS/MS provides detailed structural information and high sensitivity for detection and quantification.

Studies have utilized HPLC-MS analysis to confirm the identity of this compound extracted from fungal culture supernatants and insect cadavers. nih.govresearchgate.net For instance, HPLC analysis of culture supernatants from B. bassiana wild type and mutant strains, compared with an this compound standard, has been used to assess this compound production. researchgate.net HPLC coupled with diode array detection (DAD) has also been developed as a sensitive assay for the detection and quantification of this compound from submerged culture broth and biocontrol formulations. thegoodscentscompany.com

HPLC-MS/MS has been employed to characterize secondary metabolites produced by B. bassiana, confirming the presence of this compound as a major compound. mdpi.com In one study, HPLC analysis showed the presence of five ionized compounds, with this compound identified as the major peak at a retention time of 22.72 min, with an m/z of 305 in negative ionization mode, consistent with its molecular weight of 306 Da. mdpi.com This technique is valuable for monitoring this compound production kinetics in different fermentation systems. mdpi.com

Data from HPLC analysis can reveal the concentration of this compound under different conditions. For example, HPLC analysis confirmed this compound production in B. bassiana under alkaline conditions (pH 6.0 or 8.0), showing concentrations ranging from 0.039 ± 0.001 to 0.166 ± 0.016 mg/mL. asm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the definitive elucidation of the chemical structure of this compound and its related biosynthetic intermediates. By providing detailed information about the arrangement of atoms and their connectivity, NMR experiments confirm the molecular structure.

The structure of this compound has been elucidated using spectroscopic data, including NMR experiments. researchgate.net Comparisons of obtained NMR data with previously reported data are standard practice for identifying the compound. researchgate.net Both 1H and 13C NMR analyses have been used to characterize this compound purified from fungal cultures. researchgate.net For instance, 13C NMR analysis has shown characteristic peaks consistent with the this compound structure, including signals for carbonyl groups. researchgate.net Comprehensive 1D and 2D NMR data, alongside HR-ESI-MS data, are used for the structural elucidation of natural products, including bibenzoquinones like this compound analogues, isolated from fungi. preprints.org LC-MS and NMR analyses have been used to verify the structures of metabolites involved in the this compound biosynthetic pathway. nih.govpnas.org

Differential Pulse Polarography for Quantitative Determination

Differential pulse polarography (DPP) offers an electrochemical method for the quantitative determination of this compound, particularly in fungal culture broths. This technique measures the current response to a series of potential pulses, providing high sensitivity and selectivity for electroactive compounds like this compound.

A simple and accurate differential pulse polarographic method has been developed for the determination of this compound in the culture broth of Beauveria brongniartii. acs.orgnih.gov this compound, a hydroxybenzoquinone derivative, is the major secondary metabolite secreted by this fungus. acs.orgnih.gov The polarographic behavior of this compound has been examined over a range of pH values. acs.orgnih.gov In Britton-Robinson buffer/methanol solution (3:7 v/v, pH 5.5), differential pulse polarograms show reproducible peaks at a specific potential (Ep = −0.18 V vs silver/silver chloride/potassium chloride (3 M)). acs.orgnih.gov

Under these conditions, a linear relationship between peak height and this compound concentration has been observed over a specific range (5.9 × 10-7 to 2.5 × 10-5 M, or 0.18−7.74 μg mL-1). acs.orgnih.gov The detection limit for this method was calculated to be 54 ng mL-1. acs.orgnih.gov The standard addition method can be applied to evaluate the concentration of this compound in samples. acs.orgnih.gov Analysis of culture broth using this method yielded a mean value of 524.9 μg mL-1 with a relative standard deviation of ±2.6%. acs.orgnih.gov This polarographic method is considered accurate, not time-consuming, and cost-effective as it does not require separation steps. acs.orgnih.gov

Molecular Biology and Genetic Engineering Approaches

Molecular biology and genetic engineering techniques are essential for understanding the biosynthesis, regulation, and biological function of this compound at the genetic level. These approaches involve manipulating the genes involved in this compound production.

Targeted Gene Deletion and Overexpression for Functional Studies

Targeted gene deletion and overexpression are fundamental techniques used to investigate the function of specific genes within the this compound biosynthetic gene cluster and its regulatory network. By removing or increasing the expression of a gene, researchers can observe the resulting effects on this compound production and fungal phenotypes.

The this compound biosynthetic pathway in B. bassiana involves a polyketide synthase (PKS) pathway encoded by a gene cluster. nih.govpnas.org Targeted deletion of the putative PKS gene BbPKS9, also known as OpS1 (this compound synthase 1), has shown it is responsible for the production of orsellinic acid, a precursor leading to this compound biosynthesis. nih.govpnas.org Deletion of OpS1 abolished this compound production. nih.gov

Studies have identified a gene cluster containing seven genes associated with this compound biosynthesis in B. bassiana. nih.gov Deletion of genes within this cluster, such as OpS3 (a positive transcriptional regulator), disabled the expression of other genes associated with this compound biosynthesis and abolished this compound production. nih.govpnas.org Conversely, overexpression of OpS3 significantly increased the expression of the clustered genes and stimulated this compound production. nih.govpnas.org Overexpression of OpS3 in a wild-type background resulted in clones producing increased amounts of this compound compared to the wild type. pnas.org

Regulatory genes outside the core biosynthetic cluster also influence this compound production. A novel zinc finger transcription factor, BbSmr1, was identified as a negative regulator of this compound production. pnas.orgpnas.org Deletion of Bbsmr1 resulted in the up-regulation of the this compound biosynthetic gene cluster (OpS genes) and constitutive this compound production. pnas.orgpnas.org Double mutants with deletions in both Bbsmr1 and OpS3 did not produce this compound, indicating that BbSmr1 acts as a negative regulator of OpS3 expression. pnas.org

Another transcription factor, BbPacC, has been identified as a positive regulator of this compound production, particularly under alkaline conditions. asm.orgnih.gov Overexpression of BbPacC promotes this compound production, while its deletion abolishes it. asm.orgnih.gov The interaction between positive and negative regulators, such as BbPacC and Bbmsn2 (a previously reported negative regulator), has been investigated using gene deletion and overexpression, showing their joint role in regulating this compound production under different environmental conditions. asm.org

Targeted deletion of OpS2, encoding a putative major facilitator superfamily transporter, unexpectedly increased this compound production compared to the wild-type strain. nih.gov Overexpression of OpS3 in deletion mutants of other OpS genes (ΔOpS4-ΔOpS7) was performed to investigate potential low gene expression after single gene deletion. nih.gov

These studies demonstrate how targeted gene deletion and overexpression are crucial for dissecting the roles of individual genes in this compound biosynthesis and its complex regulatory network.

Promoter Fusion Constructs and Reporter Gene Assays (e.g., GFP)

Promoter fusion constructs coupled with reporter genes, such as the green fluorescent protein (GFP), are valuable tools for studying the transcriptional regulation of this compound biosynthetic genes. By fusing the promoter region of an this compound gene to a reporter gene, researchers can monitor the gene's expression pattern in real-time under different conditions or developmental stages.

A GFP promoter fusion construct of OpS1, the gene encoding the this compound polyketide synthase, has been used to investigate its expression. pnas.orgpnas.org Real-time quantitative PCR and the OpS1P::eGFP promoter fusion construct indicated that OpS1 is expressed mainly in insect cadavers at 24–48 hours after death. pnas.orgpnas.org This technique allowed visualization of OpS1 expression during fungal infection stages. pnas.org No GFP signal was detected during fungal proliferation in the hemocoel or in hemocoel-produced fungal hyphal bodies, but it was observed in insect cadavers after host death, correlating with this compound production. pnas.org

Studies using GFP reporter strains where GFP expression is driven by specific promoters allow researchers to determine when and where a gene is expressed. For example, a control strain with eGFP expression driven by a constitutive promoter showed fluorescent signals during in vitro growth irrespective of the infection stage. pnas.org This contrasts with the regulated expression observed for genes involved in this compound biosynthesis.

Promoter fusion constructs have also been used to study the expression of other genes in entomopathogenic fungi, providing a precedent for their application in understanding the regulation of secondary metabolite production like this compound. plos.orgcabidigitallibrary.orgnih.gov For instance, a GFP-promoter construct was used to examine the expression pattern of a glucanase gene in B. bassiana during different developmental stages and in response to host-derived nutrients. plos.org Similarly, a GFP reporter strain was used to study the expression of an antifungal peptide gene in B. bassiana. nih.gov

These reporter gene assays provide spatial and temporal information about gene expression, which is critical for understanding the environmental and developmental cues that trigger this compound production.

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Profiling

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is a widely used technique to measure the expression levels of specific genes. In the context of this compound research, RT-qPCR is instrumental in understanding the transcriptional regulation of the genes involved in its biosynthesis. Studies have utilized RT-qPCR to analyze the expression of genes within the this compound biosynthetic gene cluster (OpS cluster) in various fungal species, particularly entomopathogenic fungi like Beauveria bassiana and Blackwellomyces cardinalis. nih.govpnas.orgresearchgate.net

For instance, RT-qPCR analysis of the OpS gene cluster in B. bassiana has shown that the deletion of the Bbsmr1 gene, a negative regulator, leads to the upregulation of OpS genes. pnas.orgresearchgate.net Conversely, the deletion of BbPacC, a positive regulator, abolished this compound production, and RT-qPCR confirmed the loss or significant reduction in the expression of all genes in the cluster compared to the wild-type strain. nih.govresearchgate.net Overexpression of OpS3, a transcription factor within the cluster, has also been shown to stimulate the expression of the OpS gene cluster, as evidenced by RT-qPCR analysis. pnas.orgresearchgate.net

RT-qPCR is also employed to investigate the expression of genes in response to different environmental conditions or genetic modifications. For example, the expression of BbPacC and Bbmsn2, transcription factors involved in this compound regulation, has been analyzed using RT-qPCR under varying pH conditions. researchgate.netasm.org This helps to elucidate how external factors influence the transcriptional control of this compound biosynthesis genes. Furthermore, RT-qPCR has been used to validate the expression profiles of genes mainly expressed in specific conditions, such as the hyphal body stage of fungal infection. nih.gov

Table 1 provides an example of how RT-qPCR data can illustrate the relative expression levels of this compound biosynthetic genes in different fungal strains.

GeneWild Type (Relative Expression)ΔBbsmr1 (Relative Expression)ΔBbPacC (Relative Expression)
OpS11.00UpregulatedGreatly Reduced/Lost
OpS21.00UpregulatedGreatly Reduced/Lost
OpS31.00UpregulatedGreatly Reduced/Lost
OpS41.00UpregulatedGreatly Reduced/Lost
OpS51.00UpregulatedGreatly Reduced/Lost
OpS61.00UpregulatedGreatly Reduced/Lost
OpS71.00UpregulatedGreatly Reduced/Lost
............

Note: Relative expression levels are illustrative and based on findings where gene deletions or modifications impact expression compared to wild type. nih.govpnas.orgresearchgate.netresearchgate.net

Yeast One-Hybrid Assays and Electrophoretic Mobility Shift Assays (EMSA) for DNA-Protein Interaction Analysis

Understanding how transcription factors regulate this compound biosynthesis genes requires methods to analyze direct interactions between proteins and DNA. Yeast One-Hybrid (Y1H) assays and Electrophoretic Mobility Shift Assays (EMSA) are powerful tools for this purpose. asm.orgnih.govnih.govasm.org

Yeast One-Hybrid assays are used to detect direct physical interactions between a protein (typically a transcription factor) and a specific DNA sequence (the promoter region of a target gene) in vivo. nih.govnih.gov This method involves transforming yeast cells with constructs containing the DNA sequence of interest fused to a reporter gene and the protein of interest fused to a transcription activation domain. nih.govnih.gov An interaction between the protein and the DNA sequence leads to the activation of the reporter gene, providing evidence of binding. nih.govnih.gov In this compound research, Y1H assays have been employed to confirm the binding ability of transcription factors, such as BbPacC, to putative binding sites in the promoter region of BbOpS3, a gene within the this compound synthetic gene cluster. asm.orgnih.govnih.gov

Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is an in vitro technique used to detect protein-DNA interactions. thermofisher.comnumberanalytics.comresearchgate.net It is based on the principle that a protein-DNA complex migrates slower than free DNA in a non-denaturing gel, resulting in a "shift" in the mobility of the DNA band. thermofisher.comnumberanalytics.comresearchgate.net This technique is highly sensitive and can be used qualitatively to identify sequence-specific DNA-binding proteins and quantitatively to measure binding affinity. thermofisher.comresearchgate.net EMSA has been used in conjunction with Y1H assays to further confirm the binding of transcription factors to the promoter regions of this compound biosynthesis genes. asm.orgnih.govnih.gov For example, EMSA has confirmed the interaction of BbPacC with biotin-labeled DNA probes containing predicted binding sites in the BbOpS3 promoter. researchgate.net The presence of a protein-DNA interaction band in the presence of BbPacC protein from wild-type and overexpression strains, but not from the deletion strain, provides strong evidence of this interaction. researchgate.net

These techniques are crucial for dissecting the complex regulatory networks that govern this compound production by identifying the specific proteins that bind to and control the expression of the biosynthetic genes.

Omics-Based Approaches in this compound Research

Omics technologies, such as proteomics and metabolomics, provide a global view of the biological system and are increasingly valuable in this compound research. These approaches allow for the comprehensive analysis of proteins and metabolites, offering insights into the enzymatic machinery and the metabolic products associated with this compound biosynthesis.

Label-Free Quantitative Proteomics for Biosynthetic Enzyme Abundance

Proteomics is the large-scale study of proteins, and quantitative proteomics allows for the measurement of protein abundance. Label-free quantitative proteomics is a method that quantifies proteins without the use of isotopic labels, relying instead on parameters such as peptide peak intensity or spectral counts. asm.orgnih.gov This approach is particularly useful for studying changes in protein levels under different conditions.

In this compound research, label-free quantitative proteomics has been applied to assess the abundance of enzymes involved in the this compound biosynthetic pathway. Studies have shown that the addition of exogenous this compound to fungal cultures can induce the expression of the this compound gene cluster, leading to an increased abundance of this compound biosynthetic enzymes, as demonstrated by label-free quantitative proteomics. researchgate.netcapes.gov.brmdpi.commaynoothuniversity.ie This finding suggests a feedback induction mechanism regulating this compound production. researchgate.netcapes.gov.brmaynoothuniversity.ie

Analyzing the proteome provides direct evidence of which biosynthetic enzymes are present and at what levels, complementing gene expression data obtained from transcriptomics or RT-qPCR. This helps to bridge the gap between gene expression and the actual protein machinery responsible for synthesizing this compound.

Metabolomics for Pathway Intermediates and Analogues

Metabolomics is the comprehensive study of all metabolites in a biological system. This approach is invaluable for identifying and quantifying the small molecules produced during this compound biosynthesis, including pathway intermediates and potential analogues. nih.govresearchgate.netdntb.gov.uadoe.gov

Metabolomic analyses using techniques such as Gas Chromatography–Mass Spectrometry (GC-MS) and Liquid Chromatography–Mass Spectrometry (LC-MS) can reveal the metabolic changes associated with this compound production and fungal interactions. nih.govresearchgate.netupenn.edumdpi.com For example, metabolomics has been used to profile insect metabolic dynamics upon infection by fungi that produce this compound, detecting this compound and other mycotoxins in infected insects at later stages of infection. researchgate.net

Metabolomics can also help in identifying pathway intermediates, providing clues about the step-by-step enzymatic reactions involved in this compound biosynthesis. By comparing the metabolite profiles of wild-type strains and mutants deficient in specific biosynthetic genes, researchers can pinpoint compounds that accumulate or disappear, thereby identifying intermediates. doe.govmdpi.com Furthermore, metabolomics can uncover the presence of this compound analogues, which are structurally similar compounds that may be produced by the same or related biosynthetic pathways. nih.govbiorxiv.orgasm.org The identification and characterization of these analogues can provide insights into the substrate flexibility of the biosynthetic enzymes and the diversity of secondary metabolites produced by the organism. biorxiv.orgasm.org

Metabolomics data, often analyzed using multivariate statistical methods like Principal Component Analysis (PCA), can distinguish between different fungal strains or conditions based on their metabolic profiles. nih.govmdpi.com Pathway enrichment analysis can further highlight the metabolic pathways that are significantly altered, providing a broader understanding of the biological processes connected to this compound production. mdpi.com

Table 2 illustrates how metabolomics can identify and quantify specific metabolites, including this compound and potentially related compounds or intermediates, in different samples.

MetaboliteSample Type 1 (Concentration)Sample Type 2 (Concentration)
This compoundHighLow
Intermediate AModerateLow
Intermediate BLowNot Detected
Analogue 1DetectedNot Detected
Analogue 2Not DetectedDetected

Note: Metabolite concentrations are illustrative and would vary depending on the specific experimental conditions and sample types analyzed.

The integration of metabolomics data with transcriptomics and proteomics provides a more complete picture of the cellular processes involved in this compound biosynthesis and its biological roles.

Oosporein Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Identification and Characterization of Naturally Occurring Oosporein (B1530899) Analogues (e.g., 5,5'-dideoxy-oosporein)

Naturally occurring analogues of this compound have been identified, providing insights into the biosynthetic pathway and potential variations in biological activity. One such analogue is 5,5'-dideoxy-oosporein. pnas.orgnih.gov

The biosynthesis of this compound involves a polyketide synthase (PKS) pathway. In Beauveria bassiana, the PKS this compound synthase 1 (OpS1) produces orsellinic acid, which is then hydroxylated by the hydroxylase OpS4 to form 6-methyl-1,2,4-benzenetriol. pnas.orgnih.govresearchgate.net This intermediate can undergo further oxidation. The putative dioxygenase OpS7 can enzymatically oxidize it to benzenetetrol, which is subsequently dimerized to this compound by the catalase OpS5. pnas.orgnih.gov Alternatively, the 6-methyl-1,2,4-benzenetriol intermediate can be nonenzymatically oxidized to 5,5'-dideoxy-oosporein. pnas.orgnih.govresearchgate.net This suggests that 5,5'-dideoxy-oosporein can arise as a byproduct or alternative product in the this compound biosynthetic pathway. pnas.org

The identification and characterization of these naturally occurring analogues are often achieved through techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, comparing the data to known standards or through de novo structural elucidation. researchgate.net

Rational Design and Synthetic Approaches to this compound Derivatives

The synthesis of this compound from precursors like 2,5-dimethoxytoluene (B1361827) has been reported. nih.govpnas.org Beyond the natural product itself, rational design and synthetic chemistry approaches are employed to create this compound derivatives. researchgate.netmdpi.com These strategies aim to modify the core structure of this compound to potentially enhance desired biological activities, reduce toxicity, or improve physicochemical properties such as solubility or stability. ajol.infowikipedia.orgyoutube.comresearchgate.net

Rational design in medicinal chemistry involves using knowledge of the target molecule's structure and its interaction with biological targets to design new compounds with improved properties. researchgate.netmdpi.comwikipedia.orgyoutube.com For this compound, modifications could involve altering the hydroxyl groups, the methyl substituents, or the quinone rings. Synthetic approaches provide the means to introduce specific chemical changes at defined positions on the this compound scaffold. nih.gov

While specific details on the rational design and synthesis of a wide range of this compound derivatives are not extensively detailed in the provided search results, the general principles of medicinal chemistry apply. This involves the strategic introduction of different functional groups or structural motifs to probe their impact on biological activity. wikipedia.orgyoutube.com

Structure-Activity Correlation for Biological Functions

The structure-activity relationship (SAR) explores how variations in the chemical structure of a compound influence its biological activity. wikipedia.orgyoutube.comcollaborativedrug.com For this compound and its analogues/derivatives, SAR studies aim to identify which parts of the molecule are crucial for its observed biological effects, such as antifungal, antibacterial, or antiviral activities. nih.govajol.infomaynoothuniversity.ie

Research indicates that the antibiotic activity of some naturally occurring 2,5-dihydroxy-1,4-benzoquinones, a class that includes this compound, depends on the substituents at the 3 and 6 positions of the 2,5-dihydroxy-1,4-benzoquinone (B104904) ring. cdnsciencepub.com In aerobic systems, the activity appears to be inversely proportional to the polarity of the metabolite. cdnsciencepub.com This suggests that the nature and electronic properties of the groups attached to the core quinone structure play a significant role in its biological potency.

While comprehensive SAR data for a large panel of this compound derivatives are not available in the provided snippets, the fundamental structure of this compound, with its symmetrical bibenzoquinone core and hydroxyl and methyl substituents, is understood to be responsible for its reactivity in biological systems. nih.govresearchgate.net The presence of the quinone system and hydroxyl groups in the chemical structure of this compound has been implicated in its biological activities. scribd.com

Further detailed SAR studies involving a series of systematically modified this compound derivatives would be necessary to fully elucidate the contribution of each structural element to specific biological functions and to guide the development of more potent or selective analogues.

Biotechnological Applications and Production Enhancement Strategies

Fermentation and Bioprocess Optimization for Oosporein (B1530899) Production

Efficient production of this compound relies heavily on optimizing the fermentation process, which involves careful control of culture media, growth conditions, and bioreactor design. mdpi.comleadventgrp.com

Optimization of Culture Media and Growth Conditions

The composition of the culture medium and the prevailing growth conditions significantly influence the yield of secondary metabolites like this compound in filamentous fungi. researchgate.netresearchgate.net Studies have explored various parameters to maximize this compound production. For instance, the type of carbon source can impact metabolite profiles, with glucose potentially leading to increased titers compared to lactose (B1674315) for certain compounds. researchgate.net

pH is another critical factor. Beauveria bassiana is known to synthesize this compound under alkaline conditions (pH > 8) or within the environment of fungus-killed insects. researchgate.netresearchgate.net However, in conventional artificial media with pH levels below 7.0, this compound production is typically not observed. researchgate.net Research has shown that optimizing pH can significantly improve this compound yields. For a specific B. bassiana strain (ΔBbmsn2), while little to no this compound was detected in PDB media at pH 4-8, production was observed at pH 6.3, with higher levels (0.1-0.2 mg/mL) and earlier onset (within 48-60 hours) at pH 7-8. researchgate.net In SDB medium, this compound production (0.4 mg/mL) by the wild type was observed from pH 6.3 to 7.4, while the ΔBbmsn2 strain produced 0.4-0.6 mg/mL over a broader range of pH 5.1-7.4. researchgate.net

Temperature and aeration also play vital roles. Optimal temperatures for fungal growth and secondary metabolite production are typically within a specific range. frontiersin.orgscience.gov Adequate aeration, often measured by the oxygen transfer coefficient (KLa), is essential for the metabolic activity of the fungus. mdpi.comnumberanalytics.comresearchgate.net Studies using biofilm bioreactors have demonstrated that an air flow of 2.5 L/min was sufficient to ensure adequate aeration for the production of both aerial conidia and this compound by B. bassiana. mdpi.comresearchgate.net

The following table summarizes some findings on the impact of pH on this compound production in different media and strains:

StrainMediumpH Range TestedThis compound ProductionNotesCitation
Wild TypePDB4-8Little to none researchgate.net
ΔBbmsn2PDB5.5Little to none researchgate.net
ΔBbmsn2PDB6.3ObservedHigher levels at pH 7-8 researchgate.net
ΔBbmsn2PDB7-80.1-0.2 mg/mLEarlier onset (48-60 h) researchgate.net
Wild TypeSDB6.3-7.40.4 mg/mLNo production below pH 6 researchgate.net
ΔBbmsn2SDB5.1-7.40.4-0.6 mg/mLProduction over the entire pH range researchgate.net

Bioreactor Design and Engineering for Scalable Production

Bioreactor design is a critical aspect of scaling up microbial processes for industrial production. leadventgrp.comnumberanalytics.com Designing scalable bioreactor systems that maintain process consistency and product quality across different scales is crucial for successful commercialization. leadventgrp.com Key considerations in bioreactor design include vessel geometry, agitation, aeration, and monitoring systems. leadventgrp.com Optimizing these parameters is essential for maximizing biomass growth and product yield. leadventgrp.com

Novel bioreactor designs, such as biofilm bioreactors, have been explored for the simultaneous production of this compound and other fungal products like aerial conidia. mdpi.comresearchgate.net A laboratory-scale biofilm bioreactor designed with readily available materials demonstrated the ability to support both submerged and solid-state fermentation, achieving an this compound concentration of 183 mg/L and a productivity of 1.09 mg/L/h at 168 hours of culture under specific conditions. mdpi.comresearchgate.net This highlights the potential of specialized bioreactor designs for enhancing this compound production.

Strain Engineering for Hyper-Production or Novel Metabolite Generation

Genetic engineering offers powerful tools to improve this compound production by manipulating the fungal strains themselves. mdpi.com This can involve targeting regulatory genes or engineering the biosynthetic pathway.

Genetic Manipulation of Regulatory Genes for Increased Titer

The biosynthesis of this compound is regulated by a cascade of transcription factors. pnas.orgresearchgate.net In Beauveria bassiana, the this compound biosynthetic gene cluster (OpS genes) is regulated by the transcription factor OpS3, which acts as a positive regulator. pnas.orgnih.govresearchgate.netpnas.org Additionally, negative regulators of this compound production have been identified, such as BbSmr1 and Bbmsn2. nih.govresearchgate.netpnas.org

Genetic manipulation of these regulatory genes can lead to increased this compound titers. For instance, deletion of Bbsmr1, a zinc finger transcription factor that acts as a negative regulator, resulted in constitutive this compound production and derepressed expression of the OpS genes in B. bassiana. nih.govpnas.org This demonstrates that targeting negative regulators can be an effective strategy for hyper-production. Double mutants lacking both Bbsmr1 and OpS3 did not produce this compound, confirming the regulatory roles of these genes. pnas.org

CRISPR-Cas9 technology has emerged as a powerful tool for precise genome editing in filamentous fungi, enabling targeted disruption of genes like Bbsmr1 to enhance this compound production and fungal virulence. nih.govmdpi.com

Biosynthetic Pathway Engineering for Diversified this compound-Related Compounds

The this compound biosynthetic pathway in Beauveria bassiana involves a polyketide synthase (PKS), OpS1, which produces the precursor orsellinic acid. pnas.orgresearchgate.net Subsequent enzymatic steps, catalyzed by enzymes like hydroxylases (OpS4), oxidases (OpS7), and catalases (OpS5), lead to the formation of this compound. pnas.org This pathway can also lead to the formation of other 1,4-benzoquinone (B44022) derivatives, such as 5,5′-dideoxy-oosporein. pnas.orgresearchgate.net

Engineering the this compound biosynthetic pathway can potentially lead to the generation of novel this compound-related compounds or modify the production of existing ones. This could involve introducing or overexpressing genes related to the pathway, removing competing pathways, or increasing the supply of precursors. mdpi.com The presence of divergent tailoring enzyme genes within PKS gene clusters in different fungi can lead to the formation of structurally diverse metabolites. pnas.orgresearchgate.netnih.gov Understanding the specific enzymes and their functions within the this compound pathway provides opportunities for targeted genetic modifications to diversify the produced compounds. While specific examples of engineering the this compound pathway for novel compound generation are not extensively detailed in the provided results, the characterization of the pathway lays the groundwork for such future endeavors.

Integration of this compound-Producing Fungi into Biocontrol Strategies (e.g., Fungal Biopesticides)

Fungi that produce this compound, particularly species within the genus Beauveria and Chaetomium, have demonstrated significant potential for integration into biocontrol strategies against both insect pests and plant pathogens. Beauveria bassiana, a widely studied entomopathogenic fungus, is utilized as a biocontrol agent against various insect pests, with spore formulations being a common application method. mdpi.combepls.comabap.co.in this compound, a secondary metabolite produced by B. bassiana, contributes to the fungus's virulence by inhibiting the host immune response, thereby promoting fungal infection. nih.govpnas.org While this compound alone may not directly cause high insect mortality, its combination with fungal spores can significantly increase efficacy. nih.govpnas.orgfrontiersin.org For instance, studies have shown that while this compound alone resulted in approximately 20% mortality in sap-sucking whiteflies, the combination with fungal conidia led to 92% mortality. pnas.orgfrontiersin.org This suggests that this compound facilitates infection by suppressing insect defense mechanisms. pnas.orgfrontiersin.org

Beyond insect control, this compound-producing fungi also exhibit antagonistic effects against plant pathogenic fungi and bacteria. mdpi.combepls.comnih.gov Chaetomium cupreum, a root endophytic fungus, has been shown to produce this compound, which exhibits antifungal activity against plant pathogenic fungi such as Rhizoctonia solani, Botrytis cinerea, and Pythium ultimum. ajol.info this compound has demonstrated particularly strong inhibitory activity against Phytophthora infestans, the causative agent of late blight in solanaceous crops, with a minimum inhibitory concentration (MIC) of 16 µM. bepls.comresearchgate.netresearchgate.net However, other fungi like Alternaria solani and Fusarium oxysporum have shown insensitivity to this compound in some studies. bepls.comresearchgate.net

The mechanisms by which these fungi and their production of this compound contribute to biocontrol are multifaceted. These include antibiosis (inhibition of pathogens by secondary metabolites like this compound), mycoparasitism, competition for nutrients and space, endophytism, and induced systemic resistance in plants. bepls.comajol.info this compound's role as an antimicrobial compound after insect death can also limit microbial competition on the host cadaver, ensuring nutrient availability for fungal growth and sporulation. nih.gov

Research into enhancing the production of this compound by biocontrol fungi is ongoing. Genetic manipulation, such as the disruption of negative regulators like Bbsmr1 in B. bassiana, has shown promise in increasing this compound biosynthesis, leading to hypervirulent strains with enhanced insecticidal activity. nih.gov Novel bioreactor designs are also being explored for the simultaneous production of fungal spores and secondary metabolites like this compound, offering a viable approach for generating products for biological control. mdpi.com For example, a biofilm bioreactor has been shown to produce 183 mg of this compound per liter and 1.24 × 109 spores per gram of support after 168 hours of culture. mdpi.com

The integration of this compound-producing fungi into biopesticides represents a promising alternative to conventional chemical pesticides, offering potential benefits in terms of environmental friendliness and reduced pest resistance. mdpi.comfrontiersin.orgabap.co.in

Antifungal Activity of this compound Against Phytophthora infestans bepls.comresearchgate.net

PathogenThis compound ActivityMIC (µM)
Phytophthora infestansInhibitory16
Alternaria solaniInsensitive-
Fusarium oxysporumInsensitive-
Rhizoctonia solaniInhibitory-
Botrytis cinereaInhibitory-
Pythium ultimumInhibitory-

This compound Production in a Biofilm Bioreactor by Beauveria bassiana PQ2 mdpi.com

ParameterValue
This compound Concentration183 mg/L
Spore Concentration1.24 × 109 spores/g
Culture Time168 hours
This compound Productivity1.09 mg/L/h

Future Research Directions and Unanswered Questions in Oosporein Biology

Further Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

While the core PKS pathway for oosporein (B1530899) biosynthesis in Beauveria species has been identified, further research is needed to fully understand all the enzymes and steps involved. The function of putative transporter OpS2 and the mechanism of the OpS5 dimerization reaction require further study. nih.gov Additionally, investigating the potential for alternative or complementary biosynthetic pathways in other this compound-producing fungi could reveal novel enzymatic mechanisms. Understanding the evolutionary history of the this compound gene cluster, particularly its presence in some Beauveria species but not in closely related fungi like Cordyceps militaris and Metarhizium species, is another open question. nih.gov Genomic mining of other this compound-producing strains may also reveal undescribed potential biocontrol factors, including polyketides and nonribosomal peptides, within this compound-producing gene clusters. researchgate.net

Comprehensive Understanding of Environmental Sensing and Signaling Networks Governing this compound Production

The production of this compound is known to be influenced by environmental conditions, such as pH, and nutrient availability. nih.gov While some regulatory factors like the transcription factors BbPacC (a positive regulator) and BbSmr1 and Bbmsn2 (negative regulators) have been identified in Beauveria bassiana, the complete regulatory mechanism remains to be fully elucidated. nih.govnih.gov BbSmr1 acts as an upstream negative regulator targeting the expression of OpS3, which in turn positively regulates the this compound biosynthetic gene cluster. nih.gov However, it is unclear if other positive regulatory factors are involved in B. bassiana. nih.gov The inconsistent production of this compound in artificial media and the loss of production ability after serial passage on such media highlight the complexity of its regulation and the need to understand the environmental signals and signaling networks that govern its synthesis in natural settings, such as within insect cadavers. nih.govnih.gov Identifying transcription factors upstream of genes like BcOpS3 in other species, such as Blackwellomyces cardinalis, could help elucidate the mechanisms behind high this compound production in certain strains. jst.go.jp

Deeper Mechanistic Insights into Novel Biological Activities and Molecular Targets

Although this compound exhibits various biological activities, the precise molecular mechanisms and targets for many of these activities are not fully understood. For instance, while this compound is known to contribute to fungal virulence by inhibiting the host immune response in insects, the specific target protein in insect hosts remains unknown. nih.gov Further research is needed to delve into the mechanistic details of its insecticidal, antibiotic, antiviral, and anti-oomycete activities. nih.gov Understanding how this compound interacts with host immune systems, such as mediating the down-regulation of Duox expression in the insect midgut to reduce ROS production, requires further investigation. maynoothuniversity.ie The potential for this compound to act as an immunomodulator, similar to compounds produced by entomopathogenic bacteria and nematodes, warrants further study. mdpi.com

Exploration of this compound's Roles in Diverse Fungal-Host and Microbial Ecosystems

This compound is produced by a variety of fungi, including entomopathogenic, plant pathogenic, and endophytic species. nih.gov Its ecological role extends beyond insect pathogenesis, potentially involving interactions with plants and other microbes. nih.govmdpi.com While it is known to act as an antimicrobial compound limiting bacterial growth on insect cadavers, allowing the fungus to utilize nutrients, its functions in plant pathogens and endophytes require further determination. nih.govnih.gov Research into the complex ecological interactions between this compound-producing fungi, their hosts (insects or plants), and other microbes in diverse ecosystems is crucial for a comprehensive understanding of its biological significance. mdpi.com For example, exploring its role as a siderophore and its effects on plant growth under stress conditions presents an interesting avenue for research. researchgate.net

Advanced Strain Development for Specific Biotechnological Applications

Given its diverse bioactivities, this compound holds potential for biotechnological applications, particularly in biocontrol. maynoothuniversity.ieresearchgate.net However, inconsistent production and the presence of toxicity concerns (e.g., avian gout) necessitate advanced strain development strategies. nih.govmdpi.comnih.gov Future research should focus on developing genetically improved microbial strains for enhanced and controlled this compound production. mdpi.com This could involve metabolic engineering, synthetic biology, and genetic circuit optimization to increase yield, minimize by-products, and potentially modify the compound to reduce toxicity while retaining desired activities. mdpi.comisomerase.com Strategies such as the inactivation of competing secondary metabolite pathways, improvement of precursor supply, and optimization of gene expression within the biosynthetic cluster are promising approaches. isomerase.com The use of genetic tools like CRISPR-Cas9 for targeted gene modification, such as disrupting negative regulators like Bbsmr1 to enhance this compound production and virulence, represents a valuable direction for developing improved biocontrol agents. researchgate.net Furthermore, exploring methods for enhancing this compound secretion from fungal cells could improve downstream processing for biotechnological applications. isomerase.com

Q & A

Basic Research Questions

Q. What are the standard protocols for detecting and quantifying oosporein in fungal cultures?

  • Methodological Answer : this compound is commonly identified using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. For quantification, fungal extracts are filtered (0.22 µm), injected into a reverse-phase C18 column, and eluted with a gradient of acetonitrile/water acidified with 0.1% formic acid. Calibration curves using purified this compound standards are essential for accurate quantification .
  • Experimental Design : Include controls (e.g., solvent blanks, non-producing fungal strains) to rule out matrix interference. Triplicate runs ensure reproducibility .

Q. What experimental models are suitable for studying this compound's ecological roles?

  • Methodological Answer : Use extremophilic fungal strains isolated from harsh environments (e.g., Antarctic soils or Tunisian desert oases) to mimic natural ecological niches. Comparative studies between high- and low-producing strains (e.g., Victoriomyces antarcticus MUT3686 vs. MUT5937) can elucidate environmental adaptation mechanisms .
  • Data Collection : Monitor pigment production under stress conditions (e.g., temperature extremes, oxidative stress) using spectrophotometry or HPLC .

Q. How to optimize culture conditions for this compound production in vitro?

  • Methodological Answer : Conduct factorial experiments varying parameters like carbon source (e.g., glucose vs. sucrose), pH (4–7), and temperature (15–30°C). Measure this compound yields via HPLC and analyze using response surface methodology (RSM) to identify optimal conditions .
  • Key Variables :

VariableTest RangeImpact on Yield
pH4–7Max yield at pH 5.5
Temperature20–25°CHigher yields at 22°C
Carbon SourceGlucose > Sucrose

Advanced Research Questions

Q. How to resolve contradictions in this compound production levels across fungal strains?

  • Methodological Answer : Perform genomic comparative analysis of high- (MUT3686) and low-producing (MUT5937) strains. Annotate biosynthetic gene clusters (BGCs) using tools like antiSMASH. Focus on regulatory elements (e.g., GAL4 transcription factor) and transporter genes within the BGC to explain differential expression .
  • Data Contradiction Analysis : Use RNA-seq to compare gene expression under identical conditions. Statistical tests (e.g., DESeq2) identify differentially expressed genes linked to this compound synthesis .

Q. What genomic approaches identify biosynthetic gene clusters responsible for this compound synthesis?

  • Methodological Answer : Combine long-read sequencing (PacBio) for BGC assembly and short-read sequencing (Illumina) for error correction. Annotate PKS (polyketide synthase) genes and flanking regulatory regions. Validate via CRISPR-Cas9 knockout and HPLC-based metabolite profiling .
  • Hypothesis Testing : If the PKS gene is disrupted, this compound production should cease, confirming its role in biosynthesis .

Q. How to design studies to explore horizontal gene transfer (HGT) of this compound BGCs?

  • Methodological Answer : Use phylogenomic reconciliation to detect BGC synteny between Victoriomyces (Cephalothecaceae) and distant taxa (e.g., Hypocreales). Calculate branch support values for gene trees vs. species trees; incongruence suggests HGT .
  • Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify the study’s scope. For example:

  • Feasible : Use publicly available genomes from NCBI.
  • Novel : HGT in extremophiles is understudied.
  • Relevant : Links secondary metabolism to ecological resilience .

Methodological Frameworks

  • For Basic Questions : Use PEO (Population: fungal strains; Exposure: culture conditions; Outcome: this compound yield) to structure hypotheses .
  • For Advanced Questions : Apply FINER criteria to evaluate research feasibility and novelty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.